molecular formula C10H13Cl2N3O B1464643 N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1255717-65-7

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Cat. No.: B1464643
CAS No.: 1255717-65-7
M. Wt: 262.13 g/mol
InChI Key: KMPNCWTVBMDJNL-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride: is a chemical compound with a complex structure that includes a pyridine ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the isoxazole ring, followed by the introduction of the pyridine ring, and finally, the methylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
  • N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine

Uniqueness

Compared to similar compounds, N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride stands out due to its unique combination of the pyridine and isoxazole rings, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-7-9-6-10(13-14-9)8-2-4-12-5-3-8;;/h2-6,11H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPNCWTVBMDJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

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